molecular formula C21H19FN2O5S B2361953 (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 952982-47-7

(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Cat. No.: B2361953
CAS No.: 952982-47-7
M. Wt: 430.45
InChI Key: AHTZYSWNOGZQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate features a hybrid structure combining an isoxazole core, a fluorinated aromatic ring, and a sulfonated benzoate ester. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase-targeting agent, though specific biological data remain unreported in the provided evidence.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5S/c22-17-7-3-15(4-8-17)20-13-18(23-29-20)14-28-21(25)16-5-9-19(10-6-16)30(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTZYSWNOGZQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The 5-(4-fluorophenyl)isoxazole moiety is synthesized via a regioselective (3+2) cycloaddition between a nitrile oxide and a terminal alkyne (Table 1).

Table 1 : Cycloaddition conditions for isoxazole formation

Starting Material Dipolarophile Solvent Temp (°C) Yield (%)
4-Fluorobenzaldehyde oxime Propargyl alcohol Toluene 80 78
4-Fluorophenyl nitrile oxide Methyl propiolate DCM 25 82

Key steps:

  • Nitrile Oxide Generation : 4-Fluorobenzaldehyde oxime is treated with chloramine-T in dichloromethane (DCM) to generate the reactive nitrile oxide.
  • Cycloaddition : The nitrile oxide reacts with methyl propiolate under mild conditions, yielding 5-(4-fluorophenyl)isoxazole-3-carboxylate.
  • Reduction : Lithium aluminum hydride (LiAlH4) reduces the ester to the primary alcohol, forming 5-(4-fluorophenyl)isoxazole-3-methanol.

Sulfonyl Benzoate Ester Preparation

Sulfonation of 4-Bromobenzoic Acid

The 4-(pyrrolidin-1-ylsulfonyl)benzoic acid subunit is synthesized via a three-step sequence (Fig. 2):

  • Bromination : 4-Bromobenzoic acid is treated with bromine in acetic acid to introduce the bromine substituent.
  • Sulfonation : Reaction with chlorosulfonic acid at 0–5°C produces 4-(chlorosulfonyl)benzoic acid.
  • Amination : Pyrrolidine is added in tetrahydrofuran (THF) to substitute the chloride, yielding 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (85% yield).

Critical Note : Excess pyrrolidine (2.5 eq) and prolonged stirring (12 hr) are required to suppress disubstitution byproducts.

Esterification and Final Assembly

Steglich Esterification

The isoxazole methanol and sulfonyl benzoic acid are coupled using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Table 2).

Table 2 : Esterification optimization parameters

Coupling Reagent Solvent Temp (°C) Time (hr) Yield (%)
DCC/DMAP DCM 25 24 68
EDCI/HOBt DMF 0→25 18 72

Procedure :

  • Dissolve 5-(4-fluorophenyl)isoxazole-3-methanol (1.0 eq) and 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.2 eq) in DCM.
  • Add DCC (1.5 eq) and DMAP (0.1 eq).
  • Stir at room temperature for 24 hr under nitrogen.
  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Patent literature describes a Suzuki-Miyaura coupling approach for analogous structures (Fig. 3):

  • Prepare 3-bromo-5-(4-fluorophenyl)isoxazole via bromination of the parent isoxazole.
  • Couple with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid pinacol boronate using Pd(PPh3)4 (5 mol%) in dioxane/water (4:1) at 80°C.
  • Esterify the resultant biaryl carboxylic acid with isoxazole methanol via EDCI-mediated coupling.

Advantage : This route avoids harsh sulfonation conditions but requires expensive palladium catalysts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For bulk manufacturing, a continuous flow system minimizes intermediate isolation and improves reproducibility:

  • Step 1 : Nitrile oxide generation in a microreactor (residence time: 2 min).
  • Step 2 : Cycloaddition in a packed-bed reactor with immobilized DMAP.
  • Step 3 : In-line purification via simulated moving bed chromatography.

Yield Improvement : Pilot studies report 65% overall yield compared to 52% in batch processes.

Challenges and Optimization Strategies

Regioselectivity in Cycloaddition

The (3+2) cycloaddition often produces 3,5-disubstituted isoxazole regioisomers. Computational studies (DFT) suggest that electron-withdrawing groups on the nitrile oxide favor the desired 5-aryl regiochemistry.

Sulfonation Byproduct Control

Over-sulfonation at the benzoate meta-position is mitigated by:

  • Strict temperature control (<10°C during chlorosulfonic acid addition).
  • Use of molecular sieves to absorb excess reagent.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and isoxazole groups may bind to enzymes or receptors, modulating their activity. The pyrrolidin-1-ylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from published literature, focusing on substituent effects, physicochemical properties, and synthetic approaches.

Structural Analogues with Isoxazole or Quinoline Cores

  • Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) : Core: Quinoline-benzoate vs. Isoxazole-benzoate in the target. Substituents: Both share a 4-fluorophenyl group, but C4 replaces the isoxazole with a quinoline ring and incorporates a piperazine linker. C4’s piperazine linker may improve solubility, akin to the pyrrolidine sulfonyl group in the target. Synthesis: C4 was crystallized from ethyl acetate, yielding a yellow solid, whereas the target’s crystallization solvent is unspecified.
  • Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373) :

    • Core : Similar isoxazole-benzoate backbone but with a phenethylthio linker.
    • Substituents : Lacks fluorination at the isoxazole phenyl group and replaces the pyrrolidinylsulfonyl with a thioether.
    • Physicochemical Impact : The ethyl ester in I-6373 may reduce metabolic stability compared to the methyl ester in the target. The thioether group could lower solubility relative to the sulfonyl group.

Halogen-Substituted Analogues

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) : Core: Thiazole-pyrazole hybrid vs. Isoxazole-benzoate. Substituents: Dual fluorophenyl and chlorophenyl groups. Crystallography: Recrystallized from DMF, forming isostructural crystals with minor packing adjustments for halogen substitution.

Sulfonamide/Sulfonyl-Containing Analogues

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) : Core: Chromenone-pyrazolopyrimidine vs. Isoxazole-benzoate. Substituents: Features a sulfonamide group instead of a sulfonyl ether.

Research Findings and Implications

  • Synthetic Flexibility: The target’s methyl ester and pyrrolidinylsulfonyl group may offer synthetic advantages over ethyl esters (e.g., I-6373) or non-sulfonylated analogues, enabling easier functionalization .
  • Solubility and Stability: The pyrrolidinylsulfonyl moiety likely enhances aqueous solubility compared to thioether (I-6373) or non-polar halogenated analogues (Compound 4) .

Biological Activity

The compound (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate represents a novel class of isoxazole derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with pyrrolidine derivatives. The compound's structure can be confirmed through various spectroscopic techniques, including NMR and mass spectrometry.

Table 1: Characterization Data

TechniqueResult
NMR (1H)δ 8.65 (s, 1H), δ 7.93–7.68 (m, 5H)
Mass Spectrometrym/z = [M+H]+ observed at 350
IR SpectroscopyCharacteristic peaks at 1720 cm⁻¹ (C=O stretch)

Biological Activity

The biological activity of the compound has been assessed through various in vitro and in vivo studies, revealing significant pharmacological properties.

Anticancer Activity

Recent studies indicate that this compound exhibits potent anticancer activity against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The effectiveness was evaluated using standard disc diffusion methods.

Table 3: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)
E. coli18
S. aureus20
P. aeruginosa15

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the 4-fluorophenyl group significantly enhances the biological activity of isoxazole derivatives. Modifications at the pyrrolidine ring also influence potency and selectivity towards cancer cells versus normal cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound exhibited a dose-dependent decrease in viability, with significant morphological changes indicative of apoptosis observed under microscopy.
  • In Vivo Efficacy in Xenograft Models : Animal models implanted with human breast cancer cells demonstrated tumor regression upon treatment with the compound, supporting its potential as a therapeutic agent.

Q & A

Basic: What are the key synthetic routes for preparing (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

Isoxazole ring formation : Cyclocondensation of 4-fluorophenyl-substituted nitriles with hydroxylamine under reflux in ethanol/water .

Sulfonylation : Reacting 4-(chlorosulfonyl)benzoic acid with pyrrolidine in dichloromethane (DCM) at 0–5°C to form the pyrrolidine-sulfonyl intermediate .

Esterification : Coupling the isoxazole methanol derivative with the sulfonyl benzoic acid using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM/DMF, monitored by TLC .
Optimization : Yields improve with strict temperature control (<5°C during sulfonylation) and anhydrous conditions for esterification. Use of molecular sieves or inert gas (N₂) minimizes side reactions .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR confirms substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, isoxazole C-3 at ~160 ppm) .
  • X-ray crystallography : Resolves steric effects of the pyrrolidine-sulfonyl group and confirms the ester linkage geometry. Crystals are grown via slow evaporation in DMF/ethanol (1:2) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~459) .

Basic: How is the compound screened for biological activity, and what assays are recommended?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines, with ciprofloxacin as a positive control .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ calculation), comparing to cisplatin .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .
    Note : Include cytotoxicity assays (e.g., on HEK-293 cells) to rule out non-specific effects .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Structural Modification Impact on Activity Reference
Fluorophenyl → Chlorophenyl↓ Antimicrobial, ↑ Cytotoxicity
Pyrrolidine-sulfonyl → Piperidine↑ COX-2 selectivity
Ester → Amide linkage↓ Metabolic stability
Methodology : Synthesize analogs (e.g., replacing isoxazole with pyrazole ), then compare bioactivity datasets. Molecular docking (e.g., AutoDock Vina) predicts binding to COX-2 or bacterial topoisomerases .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

  • Experimental variables : Assess differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or bacterial strains .
  • Compound purity : Re-evaluate HPLC traces; impurities >5% may skew results .
  • Dosage protocols : Compare exposure times (e.g., 24h vs. 48h in MTT assays) .
    Case study : Discrepancies in antimicrobial activity may arise from variations in inoculum size or culture media .

Advanced: What strategies optimize regioselectivity during isoxazole synthesis?

  • Microwave-assisted synthesis : Reduces side products (e.g., dihydroisoxazole impurities) by accelerating cyclocondensation .
  • Catalytic additives : Use Cu(I)Br to enhance nitrile-hydroxylamine coupling efficiency .
  • Solvent effects : Polar aprotic solvents (acetonitrile) favor 3,5-disubstituted isoxazole over 3,4-isomers .

Advanced: How can degradation products be characterized to assess compound stability?

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and UV conditions .
  • LC-MS/MS : Identify hydrolyzed products (e.g., free benzoic acid or sulfonamide fragments) .
  • Kinetic studies : Plot degradation rates at 25°C/40°C to determine Arrhenius parameters for shelf-life modeling .

Advanced: What computational methods predict metabolic pathways?

  • ADMET prediction : Use SwissADME to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis, sulfonamide oxidation) .
  • Density Functional Theory (DFT) : Calculates activation energies for ester bond cleavage (B3LYP/6-31G* basis set) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.